Centhaquin

Description

CENTHAQUINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

structure given in first source

See also: Centhaquine Citrate (active moiety of).

Propriétés

IUPAC Name |

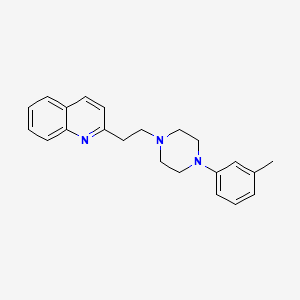

2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3/c1-18-5-4-7-21(17-18)25-15-13-24(14-16-25)12-11-20-10-9-19-6-2-3-8-22(19)23-20/h2-10,17H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNWGFBJUHIJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206680 | |

| Record name | Centhaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57961-90-7 | |

| Record name | Centhaquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57961-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Centhaquine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057961907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centhaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Centhaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTHAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD4VI0J9T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Centhaquin's Engagement with α2A and α2B Adrenergic Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centhaquin is a novel resuscitative agent demonstrating a unique dual-action mechanism through its agonistic activity at both α2A and α2B adrenergic receptors. This technical guide provides an in-depth exploration of this compound's interaction with these two receptor subtypes, consolidating the current understanding of its pharmacological effects. While specific quantitative binding and functional data are not publicly available, this document outlines the established qualitative mechanism of action, the associated signaling pathways, and the putative experimental methodologies for their characterization. The distinct physiological outcomes of this compound's engagement with α2A and α2B receptors underscore its potential in critical care medicine, particularly in the management of hypovolemic shock.

Introduction

This compound, chemically known as 2-[2-(4-(3-methylphenyl)-1-piperazinyl)]ethyl-quinoline, is a cardiovascular agent initially investigated for its antihypertensive properties.[1] Subsequent research has repurposed it as a first-in-class resuscitative agent for hypovolemic shock.[2][3] Its efficacy stems from a nuanced interaction with the adrenergic system, specifically as an agonist at α2A and α2B adrenergic receptor subtypes.[4] This dual agonism results in a coordinated physiological response that improves hemodynamic stability in shock states.[2][4] This document serves as a technical guide to the a2A and a2B adrenergic receptor activity of this compound, intended for a scientific audience engaged in pharmacological research and drug development.

Mechanism of Action at α2 Adrenergic Receptors

This compound's therapeutic effect is a composite of its distinct actions on α2B and central α2A adrenergic receptors.[2][5]

-

α2B Adrenergic Receptor Agonism: Primarily located on venous smooth muscle cells, the activation of α2B receptors by this compound induces venoconstriction.[2][3] This action increases venous return to the heart, thereby augmenting cardiac preload, stroke volume, and ultimately, cardiac output.[5][6] This is a key mechanism in restoring tissue perfusion in hypovolemic shock.[2]

-

Central α2A Adrenergic Receptor Agonism: this compound also acts on α2A adrenergic receptors located in the central nervous system.[2][5] Agonism at these presynaptic autoreceptors inhibits the release of norepinephrine, leading to a reduction in sympathetic outflow.[7] This central action results in decreased systemic vascular resistance, which, in concert with the increased cardiac output from α2B agonism, contributes to improved overall tissue blood perfusion without excessively increasing cardiac workload.[2][5]

The resuscitative effects of this compound are reportedly blocked by α2-adrenergic receptor antagonists such as yohimbine and atipamezole, confirming the essential role of these receptors in its mechanism of action.[6]

Quantitative Pharmacological Data

Despite extensive searching of publicly available scientific literature, specific quantitative data on the binding affinity (Ki) and functional potency (EC50 or IC50) of this compound at human or animal α2A and α2B adrenergic receptors could not be located. This information is likely held in proprietary databases. For context, such data would typically be presented as follows:

Table 1: Hypothetical Binding Affinity of this compound at α2A and α2B Adrenergic Receptors

| Receptor Subtype | Ligand | K_i_ (nM) |

| α2A Adrenergic | This compound | [Data Not Available] |

| α2B Adrenergic | This compound | [Data Not Available] |

Table 2: Hypothetical Functional Potency of this compound at α2A and α2B Adrenergic Receptors

| Assay Type | Receptor Subtype | Ligand | EC_50_ (nM) |

| [³⁵S]GTPγS Binding | α2A Adrenergic | This compound | [Data Not Available] |

| [³⁵S]GTPγS Binding | α2B Adrenergic | This compound | [Data Not Available] |

| cAMP Inhibition | α2A Adrenergic | This compound | [Data Not Available] |

| cAMP Inhibition | α2B Adrenergic | This compound | [Data Not Available] |

Signaling Pathways

Both α2A and α2B adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi.[4] The agonistic action of this compound at these receptors initiates a well-characterized signaling cascade:

-

Receptor Activation: this compound binds to the orthosteric site of the α2A and α2B adrenergic receptors, inducing a conformational change.

-

G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gαi protein.

-

G-Protein Dissociation: The Gαi-GTP complex dissociates from the βγ-subunits.

-

Downstream Effector Modulation: The dissociated Gαi-GTP complex inhibits the activity of adenylyl cyclase.

-

Second Messenger Regulation: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

This reduction in cAMP levels leads to the downstream physiological effects associated with α2-adrenergic receptor activation.

Figure 1. this compound-mediated α2 adrenergic receptor signaling pathway.

Experimental Protocols

While specific protocols for this compound are not available, the following represent standard methodologies for characterizing the activity of a compound at α2A and α2B adrenergic receptors.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a test compound.

-

Objective: To quantify the affinity of this compound for α2A and α2B adrenergic receptors.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human α2A or α2B adrenergic receptors (e.g., CHO or HEK293 cells).

-

A suitable radioligand with high affinity and selectivity for α2-adrenergic receptors (e.g., [³H]-Rauwolscine or [³H]-Yohimbine).

-

This compound citrate at various concentrations.

-

Non-specific binding control (e.g., a high concentration of an unlabeled α2-adrenergic antagonist like phentolamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Parallel incubations are performed in the presence of the non-specific binding control to determine non-specific binding.

-

After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Figure 2. Generalized workflow for a radioligand binding assay.

Functional Assays

Functional assays are crucial for determining the potency (EC50) and efficacy of a compound as an agonist or antagonist.

-

Objective: To measure the this compound-induced activation of Gαi proteins coupled to α2A and α2B receptors.

-

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G-protein in its active state, and its incorporation is a measure of receptor activation.

-

Procedure:

-

Cell membranes expressing the receptor of interest are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

The reaction is allowed to proceed for a defined period.

-

The assay is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.

-

The concentration-response curve is plotted to determine the EC50 and the maximal effect (Emax) of this compound.

-

-

Objective: To measure the functional consequence of Gαi activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

-

Procedure:

-

Whole cells expressing the α2A or α2B receptor are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

The cells are then stimulated with an agent that increases basal cAMP levels, such as forskolin (a direct activator of adenylyl cyclase).

-

Concurrently, the cells are treated with varying concentrations of this compound.

-

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based biosensors.

-

The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation is quantified, and the IC50 value is determined.

-

Conclusion

This compound exhibits a unique and clinically relevant pharmacological profile through its dual agonistic activity at α2A and α2B adrenergic receptors. Its action on α2B receptors enhances cardiac output by increasing venous return, while its central α2A agonism reduces systemic vascular resistance, collectively leading to improved hemodynamic stability and tissue perfusion in states of hypovolemic shock. While the qualitative mechanism of action is well-established, the public availability of specific quantitative binding and functional data would further solidify the understanding of its receptor pharmacology and aid in the development of future adrenergic receptor modulators. The experimental protocols outlined herein provide a standard framework for the in vitro characterization of such compounds.

References

- 1. Pharmacological studies on 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) quinoline (this compound). I. Hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Portico [access.portico.org]

- 6. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Studies of Centhaquin in Hemorrhagic Shock: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical studies of Centhaquin (also known as Lyfaquin®), a first-in-class resuscitative agent for the management of hemorrhagic shock. The document synthesizes key findings on its mechanism of action, efficacy in various animal models, and the experimental protocols employed in these foundational studies.

Introduction

Hemorrhagic shock, a life-threatening condition characterized by inadequate tissue perfusion due to severe blood loss, necessitates rapid and effective resuscitation to prevent irreversible organ damage and mortality[1]. Traditional resuscitation strategies, while crucial, have limitations[2]. This compound citrate (PMZ-2010) has emerged as a novel agent that has demonstrated significant efficacy in preclinical models of hemorrhagic shock by improving hemodynamic parameters, reducing metabolic acidosis, and increasing survival rates[3][4][5].

Mechanism of Action

This compound possesses a unique dual-action mechanism that distinguishes it from conventional vasopressors[3][6]. Its primary actions are mediated through the modulation of adrenergic receptors:

-

Peripheral α2B Adrenergic Receptor Stimulation: this compound acts on α2B adrenergic receptors located in the venous system[1][7]. This stimulation induces venoconstriction, which mobilizes pooled blood from the venous circulation back towards the heart[2][3]. This action increases venous return (cardiac preload), subsequently enhancing cardiac output and stroke volume[2][6].

-

Central α2A Adrenergic Receptor Stimulation: this compound also stimulates α2A adrenergic receptors in the brain[6][8]. This central action leads to a sympatholytic effect, reducing the systemic release of norepinephrine[7][9]. The outcome is mild arterial vasodilation, which decreases systemic vascular resistance (cardiac afterload) and improves tissue perfusion without the risk of excessive vasoconstriction often seen with other agents[3][10].

This combined mechanism of augmenting venous return while facilitating arterial flow allows this compound to improve overall circulation and oxygen delivery to vital organs[2][3]. Importantly, it does not act on beta-adrenergic receptors, mitigating the risk of cardiac arrhythmias[3][6].

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in the context of hemorrhagic shock resuscitation.

Preclinical Efficacy: Quantitative Data

This compound has been evaluated in multiple preclinical models of hemorrhagic shock, including rats, rabbits, and swine. The following tables summarize the key quantitative outcomes from these studies.

Rat Models of Hemorrhagic Shock

| Parameter | Control Group (Lactated Ringer's) | This compound (0.017 mg/kg) | This compound (0.05 mg/kg) | Reference |

| Survival Time (min) | 78 ± 10 | 291 ± 57 | 387 ± 39 | [11] |

| Blood Lactate (mmol/L) at 60 min post-resuscitation | 10.20 ± 0.61 (increase from 7.22) | 3.55 ± 0.07 (decrease) | 4.08 ± 0.28 (decrease) | [11] |

| Mean Arterial Pressure (MAP) (% change) | -29% | +55% | +59% | [11] |

| Cardiac Output (CO) (% change) | -28% | +260% | +180% | [11] |

| Systemic Vascular Resistance (% change) | -6% | -57% | -41% | [11] |

Rabbit and Swine Models of Hemorrhagic Shock

| Parameter | Animal Model | Control Group | This compound Group | Reference |

| Fluid for Resuscitation (mL) | Rabbit | 207.82 ± 9.08 | 133.60 ± 11.91 | [12] |

| Time to Target MAP (min) | Swine | 36.88 | 7.1 | [5] |

| 24-hour Survival Rate | Swine | 3/10 | 7/10 | [13] |

| Wet/Dry Lung Weight Ratio | Swine | 4.8 ± 1.6 | 3.08 ± 0.6 | [13] |

Experimental Protocols

The preclinical evaluation of this compound involved various controlled and uncontrolled hemorrhagic shock models. Below are detailed methodologies for key experiments.

Rat Model of Controlled Hemorrhagic Shock

-

Animal Model: Male Sprague-Dawley rats[11].

-

Anesthesia: Urethane was used to anesthetize the animals[14].

-

Instrumentation: Catheters were placed for blood withdrawal, drug administration, and continuous monitoring of hemodynamic parameters like Mean Arterial Pressure (MAP) and heart rate[11][14].

-

Hemorrhage Induction: A controlled hemorrhage was induced by withdrawing blood to achieve and maintain a specific hypotensive state (e.g., MAP of 40-45 mmHg)[13]. In some studies, a fixed volume of blood was removed over a set period[14].

-

Resuscitation: Following the induction of shock, animals were randomized into groups.

-

Monitoring and Endpoints: Key parameters were monitored throughout the experiment, including MAP, cardiac output, blood lactate levels, and survival time[11].

Swine Model of Controlled Hemorrhagic Shock

-

Animal Model: Landrace-Large White pigs[13].

-

Instrumentation: Animals were fully instrumented for comprehensive hemodynamic monitoring[13].

-

Hemorrhage Induction: Acute hemorrhage was induced via stepwise blood withdrawal from the internal jugular vein at a rate of 18 mL/min until the MAP decreased to 40-45 mmHg[13].

-

Resuscitation:

-

Monitoring and Endpoints: The primary endpoints included the time to reach target MAP, total fluid volume required, 24-hour survival, and markers of tissue edema such as the wet-to-dry lung weight ratio[13].

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a preclinical hemorrhagic shock experiment.

Conclusion

The early preclinical data for this compound consistently demonstrate its potential as a highly effective resuscitative agent in the setting of hemorrhagic shock. Across multiple animal models, this compound has been shown to rapidly restore hemodynamic stability, improve metabolic parameters indicative of tissue perfusion, and increase survival rates. Its unique dual-action mechanism of enhancing cardiac output via venoconstriction while improving tissue perfusion through central sympatholysis presents a significant advantage over traditional resuscitation methods. These promising preclinical findings have provided a strong foundation for its subsequent clinical development.

References

- 1. Evolutionary Unmasking Resuscitative Therapeutics Potential of this compound Citrate in Hypovolemic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rfppl.co.in [rfppl.co.in]

- 3. kauveryhospital.com [kauveryhospital.com]

- 4. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Centhaquine Citrate – A Composite Perspective in Managing Refractory Hemorrhagic Shock in Non-identical Etiologies - Journal of Cardiac Critical Care TSS [jcardcritcare.org]

- 7. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. What is the mechanism of Centhaquine? [synapse.patsnap.com]

- 10. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resuscitative effect of this compound after hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Resuscitation with this compound and 6% hydroxyethyl starch 130/0.4 improves survival in a swine model of hemorrhagic shock: a randomized experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Centhaquine Restores Renal Blood Flow and Protects Tissue Damage After Hemorrhagic Shock and Renal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Effects of Centhaquin on Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centhaquin is a novel resuscitative agent recognized for its effects on the cardiovascular system, primarily through its action on adrenergic receptors. While extensive in-vivo studies have demonstrated its efficacy in improving hemodynamic parameters in hypovolemic shock, a detailed understanding of its direct effects on vascular smooth muscle at the cellular and tissue level is crucial for a comprehensive pharmacological profile. This technical guide synthesizes the current understanding of this compound's mechanism on vascular smooth muscle and provides a framework of established in-vitro experimental protocols relevant to its study. Although specific in-vitro quantitative data for this compound is not extensively published, this guide extrapolates from the known pharmacology of α2B-adrenoceptor agonists to present representative methodologies and expected outcomes.

This compound's primary mechanism of action on the vasculature is attributed to its agonist activity at α2B-adrenoceptors located on venous smooth muscle cells. This interaction leads to vasoconstriction, which increases venous return to the heart and subsequently enhances cardiac output.[1][2][3] It also exhibits some activity at central α2A-adrenoceptors, contributing to a reduction in sympathetic outflow and promoting tissue perfusion.[1][2]

Postulated Signaling Pathway of this compound in Vascular Smooth Muscle

The activation of α2B-adrenoceptors by this compound is hypothesized to initiate a signaling cascade within the vascular smooth muscle cell, culminating in contraction. This pathway, consistent with G-protein coupled receptor signaling, is depicted below.

Quantitative Data Summary (Hypothetical)

As no direct in-vitro studies quantifying this compound's effects on vascular smooth muscle contraction have been published, the following table presents hypothetical data based on typical results for a potent and selective α2B-adrenoceptor agonist. This data would be generated from isometric tension studies on isolated vascular rings (e.g., rat aorta or saphenous vein).

| Parameter | Value (Hypothetical) | Description |

| EC50 | 50 nM | The molar concentration of this compound that produces 50% of the maximum possible contraction. |

| Emax | 95% (of KCl response) | The maximum contractile response elicited by this compound, expressed as a percentage of the contraction induced by a standard depolarizing agent like potassium chloride (KCl). |

| pA2 (vs. Yohimbine) | 8.5 | A measure of the potency of a competitive antagonist (e.g., Yohimbine, an α2 antagonist) in blocking the effects of this compound. A higher pA2 value indicates a more potent antagonist. |

Detailed Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to characterize the effects of this compound on vascular smooth muscle.

Isometric Tension Studies in Isolated Vascular Rings

This experiment directly measures the contractile or relaxant effects of a compound on a segment of a blood vessel.

Objective: To determine the concentration-response relationship of this compound-induced contraction in isolated arterial or venous rings.

Methodology:

-

Tissue Preparation:

-

Male Wistar rats (250-300g) are euthanized by an approved method.

-

The thoracic aorta or saphenous vein is carefully excised and placed in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).

-

The vessel is cleaned of adhering connective tissue and cut into rings of 2-3 mm in length.

-

For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.

-

-

Experimental Setup:

-

Each vascular ring is mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

-

-

Protocol:

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

The viability of the rings is assessed by contracting them with 60 mM KCl.

-

After a washout period and return to baseline, a cumulative concentration-response curve for this compound is generated by adding the drug in increasing concentrations (e.g., 1 nM to 10 µM) to the organ bath.

-

The contractile response is recorded as the change in tension (in grams).

-

Measurement of Intracellular Calcium ([Ca2+]i)

This experiment visualizes and quantifies changes in intracellular calcium concentration in response to a stimulus.

Objective: To determine if this compound induces an increase in [Ca2+]i in cultured vascular smooth muscle cells (VSMCs).

Methodology:

-

Cell Culture:

-

Primary VSMCs are isolated from rat aorta by enzymatic digestion or a commercially available cell line (e.g., A7r5) is used.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.

-

-

Calcium Imaging:

-

VSMCs are seeded on glass coverslips.

-

Cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), for 30-60 minutes at 37°C.

-

The coverslip is then mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Cells are superfused with a physiological salt solution.

-

-

Protocol:

-

A baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) is recorded.

-

This compound is added to the superfusion solution at a specific concentration.

-

The change in fluorescence ratio over time is recorded, which is proportional to the change in [Ca2+]i.

-

Myosin Light Chain (MLC) Phosphorylation Assay

This biochemical assay measures the phosphorylation state of MLC, a key event in the initiation of smooth muscle contraction.

Objective: To determine if this compound increases the phosphorylation of MLC in VSMCs.

Methodology:

-

Cell Treatment and Lysis:

-

Cultured VSMCs are grown to confluence in petri dishes.

-

Cells are treated with this compound for various time points.

-

The reaction is stopped by rapidly washing with ice-cold phosphate-buffered saline (PBS) and lysing the cells in a buffer containing protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Protein concentration in the cell lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MLC (p-MLC).

-

A secondary antibody conjugated to horseradish peroxidase is used for detection.

-

The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is then stripped and re-probed with an antibody for total MLC to normalize the data.

-

Conclusion

References

- 1. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pharmacodynamics of Centhaquin: A Novel Resuscitative Agent for Hypovolemic Shock

An In-depth Technical Guide for Researchers and Drug Development Professionals

Centhaquin, also known as Lyfaquin®, is a first-in-class resuscitative agent demonstrating significant promise in the management of hypovolemic shock.[1][2] Its unique pharmacodynamic profile, centered on modulating adrenergic receptors, offers a distinct advantage over traditional vasopressors by enhancing cardiac output and improving tissue perfusion without inducing arterial constriction.[3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining typical experimental protocols.

Core Mechanism of Action

This compound's primary mechanism of action involves a dual effect on the adrenergic system. It selectively stimulates α2B adrenergic receptors in the venous circulation while also acting on central α2A adrenergic receptors.[1][2] This dual agonism leads to:

-

Venous Constriction: Stimulation of peripheral α2B adrenergic receptors causes constriction of the veins.[1][2] This action mobilizes the significant volume of blood pooled in the venous system, effectively converting unstressed blood volume to stressed blood volume.[5][6] The result is an increased venous return to the heart, which enhances cardiac preload.[5][7]

-

Increased Cardiac Output: The augmented venous return leads to an increase in stroke volume and, consequently, cardiac output.[6][8] This is a key differentiator from traditional vasopressors that primarily increase systemic vascular resistance.

-

Reduced Sympathetic Drive: By acting on central α2A adrenergic receptors, this compound reduces the sympathetic outflow from the central nervous system.[1][2] This leads to a decrease in arterial vascular resistance, which helps to improve tissue perfusion and prevents the detrimental microcirculatory impairment often associated with potent arterial vasoconstrictors.[5][9]

-

Absence of Beta-Adrenergic Activity: this compound does not act on beta-adrenergic receptors, thereby mitigating the risk of cardiac arrhythmias that can be a concern with other catecholaminergic agents.[1][2]

This unique combination of effects—increasing venous return while decreasing afterload—positions this compound as an ideal resuscitative agent for restoring hemodynamic stability in patients with hypovolemic shock.[7][9]

Signaling Pathway of this compound

The signaling cascade initiated by this compound at the cellular level involves the activation of G protein-coupled α2 adrenergic receptors. The binding of this compound to these receptors triggers a conformational change, leading to the activation of associated G proteins and subsequent downstream signaling events that result in smooth muscle contraction in the venous vasculature and modulation of sympathetic outflow in the central nervous system.

Caption: Signaling pathway of this compound in peripheral and central nervous systems.

Quantitative Pharmacodynamic Data

The efficacy of this compound as a resuscitative agent has been demonstrated in numerous preclinical and clinical studies. The following tables summarize the key quantitative findings.

Preclinical Studies

| Animal Model | Key Findings | Reference |

| Rat (Hemorrhagic Shock) | - Dose-dependently increased blood pressure at lower doses.[10]- 44% lower blood lactate levels compared to control.[10]- Reduced the requirement for norepinephrine to maintain target mean arterial pressure (MAP).[2] | [2][10] |

| Rabbit (Hemorrhagic Shock) | - Significantly reduced the volume of resuscitation fluid needed to maintain MAP (126 mL vs. 213 mL in control).[10] | [10] |

| Swine (Hemorrhagic Shock) | - Reduced the time to reach target MAP (7.1 minutes vs. 36.88 minutes in control).[10]- Improved survival.[1] | [1][10] |

Clinical Studies

| Study Phase | Dosage | Key Hemodynamic and Metabolic Effects | Reference |

| Phase I (Healthy Volunteers) | Single and multiple ascending doses | Safe and well-tolerated.[1][11] | [1][11] |

| Phase II (Hypovolemic Shock) | 0.01 mg/kg in 100 ml saline over 1 hour | - Significant increase in systolic and diastolic blood pressure.[1]- Lower blood lactate levels compared to control.[1]- Reduced need for vasopressors (1.3 ± 1.2 mg vs. 18.4 ± 12.1 mg in control over 48 hours).[12] | [1][12] |

| Phase III (Hypovolemic Shock) | 0.01 mg/kg in 100 ml saline over 1 hour | - 8.8% absolute reduction in 28-day all-cause mortality.[13]- Significant improvement in blood pressure and shock index.[13][14]- Improved Acute Respiratory Distress Syndrome (ARDS) and Multiple Organ Dysfunction Syndrome (MODS) scores.[13][14] | [13][14] |

| Phase IV (Pilot Study) | 0.01 mg/kg | - Significant increase in stroke volume (Δ40.74% at 300 min).[8]- Significant increase in cardiac output.[8] | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols for evaluating the resuscitative effects of this compound.

Preclinical Hemorrhagic Shock Model (Rat)

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The femoral artery and vein are cannulated for blood pressure monitoring, blood withdrawal, and drug/fluid administration.

-

Induction of Hemorrhagic Shock: A controlled hemorrhage is induced by withdrawing blood from the femoral artery to achieve and maintain a mean arterial pressure (MAP) of 35-40 mmHg for a specified period (e.g., 60 minutes).

-

Resuscitation: Following the shock period, animals are randomized to receive one of the following treatments via the femoral vein:

-

Control Group: Saline or another standard resuscitation fluid.

-

This compound Group: this compound at a specific dose (e.g., 0.01-0.05 mg/kg) in a saline vehicle.

-

-

Monitoring: Hemodynamic parameters (MAP, heart rate), blood gases, and lactate levels are monitored continuously or at regular intervals throughout the experiment.

-

Outcome Measures: Primary endpoints typically include survival rate at a predetermined time point, time to achieve target MAP, and changes in hemodynamic and metabolic parameters.

Clinical Trial Protocol (Phase III)

-

Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled study.

-

Patient Population: Adult patients (e.g., 18-70 years) with hypovolemic shock, defined by a systolic blood pressure of ≤ 90 mmHg.

-

Randomization and Blinding: Patients are randomized in a 1:1 or 2:1 ratio to receive either this compound or a placebo (normal saline). Both patients and investigators are blinded to the treatment allocation.

-

Intervention:

-

This compound Group: Receives a single intravenous infusion of this compound (0.01 mg/kg) in 100 mL of normal saline over 1 hour.

-

Control Group: Receives an intravenous infusion of 100 mL of normal saline over 1 hour.

-

All patients receive the standard of care for hypovolemic shock, including fluid resuscitation and vasopressors as needed.

-

-

Data Collection: Baseline demographics, injury severity scores, and hemodynamic parameters are recorded. Data on blood pressure, heart rate, blood lactate, base deficit, and the amount of fluids and vasopressors administered are collected at specified time points (e.g., baseline, 1, 6, 12, 24, and 48 hours).

-

Primary and Secondary Endpoints:

-

Primary Endpoint: Typically 28-day all-cause mortality.

-

Secondary Endpoints: Improvement in hemodynamic parameters (e.g., systolic blood pressure, shock index), reduction in blood lactate levels, improvement in base deficit, and changes in organ dysfunction scores (e.g., MODS, ARDS).

-

-

Safety Assessment: All adverse events are recorded and assessed for their relationship to the study drug.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a preclinical evaluation of this compound in a hemorrhagic shock model.

Caption: A typical experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in the resuscitation of patients with hypovolemic shock. Its novel pharmacodynamic profile, characterized by the selective activation of α2B and α2A adrenergic receptors, allows for the restoration of cardiac output and tissue perfusion through a mechanism that avoids the potential complications of excessive arterial vasoconstriction. The robust body of preclinical and clinical data supports its efficacy and safety, positioning it as a valuable addition to the therapeutic armamentarium for managing this life-threatening condition. Further research will continue to elucidate its full therapeutic potential and optimize its clinical application.

References

- 1. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmazz.com [pharmazz.com]

- 3. expresspharma.in [expresspharma.in]

- 4. Centhaquine Citrate – A Composite Perspective in Managing Refractory Hemorrhagic Shock in Non-identical Etiologies - Journal of Cardiac Critical Care TSS [jcardcritcare.org]

- 5. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kauveryhospital.com [kauveryhospital.com]

- 7. US FDA approved IND submitted by Pharmazz, Inc. to initiate a phase III clinical trial of centhaquine in patients with hypovolemic shock [prnewswire.com]

- 8. Centhaquine Increases Stroke Volume and Cardiac Output in Patients with Hypovolemic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rfppl.co.in [rfppl.co.in]

- 10. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]

- 11. Portico [access.portico.org]

- 12. ahajournals.org [ahajournals.org]

- 13. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medrxiv.org [medrxiv.org]

The Phoenix Molecule: An In-depth Technical Guide to the Discovery and Development of Centhaquin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centhaquin, a quinoline-piperazine derivative, represents a paradigm shift in the management of hypovolemic shock. Initially synthesized in the 1970s as a potential antihypertensive agent, its development was halted due to a short duration of action. Decades later, a serendipitous discovery unearthed its potent resuscitative properties at significantly lower doses. This guide provides a comprehensive technical overview of the initial discovery and development history of this compound. It details the molecule's journey from a failed antihypertensive to a first-in-class resuscitative agent, its unique dual-action mechanism, and the preclinical and clinical evidence that underpins its therapeutic potential. This document consolidates key quantitative data, outlines detailed experimental protocols from pivotal studies, and visualizes the core mechanisms and workflows, offering a singular resource for researchers in pharmacology, critical care, and drug development.

Initial Discovery and Redevelopment

This compound, chemically known as 2-[2-[4-(3-methylphenyl)-1-piperazinyl]ethyl]quinoline, was first synthesized at the Central Drug Research Institute in India during the early 1970s.[1][2] The initial research aimed to develop a centrally acting antihypertensive drug.[1][3] While higher doses (0.1 to 1.0 mg/kg) did produce dose-dependent hypotension and bradycardia, the development was ultimately abandoned following Phase I clinical studies due to a short duration of action and the rapid development of tolerance in human subjects.[1][4]

The molecule was rediscovered by Dr. Anil Gulati and his team, who observed that while higher doses decreased blood pressure, lower doses (0.001 to 0.05 mg/kg) paradoxically increased blood pressure in hemorrhaged rats.[1][2] This pivotal finding shifted the research focus, leading to the investigation of this compound as a resuscitative agent for hypovolemic shock.[2]

A significant challenge in its redevelopment was the poor water solubility of the this compound free base, making it unsuitable for intravenous formulation.[5][6] To overcome this, the citrate salt of this compound was synthesized, which demonstrated high purity (99.8%), excellent water solubility, and importantly, greater cardiovascular activity compared to the free base.[5][6] This salt, this compound citrate (also known as Lyfaquin® and PMZ-2010), became the focus of all subsequent development.[4][7]

Synthesis and Formulation

The synthesis of this compound and its subsequent conversion to the citrate salt is a well-defined process.

Synthesis of this compound Free Base

The synthesis of the this compound free base is achieved through the reaction of 2-vinylquinoline and 1-(3-methylphenyl)piperazine.[4]

Experimental Protocol: A mixture of 2-vinylquinoline (1 equivalent) and 1-(3-methylphenyl)piperazine (1 equivalent) is refluxed in absolute ethyl alcohol in the presence of glacial acetic acid for approximately 24 hours.[8] The reaction mixture is then concentrated under vacuum, diluted with water, and basified with 10% aqueous sodium hydroxide. The crude product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and evaporated. Final purification is achieved by recrystallization from hexane to yield this compound as an off-white crystalline solid.[1][8]

Preparation of this compound Citrate

The water-soluble citrate salt is prepared by reacting the free base with citric acid.

Experimental Protocol: this compound free base (1 equivalent) and citric acid (1 equivalent) are combined in methanol. The resulting off-white crystalline salt is isolated by filtration and air-dried to yield this compound citrate.[4][8]

Mechanism of Action: A Dual Approach

This compound possesses a unique, dual-action mechanism that distinguishes it from traditional vasopressors.[9][10] It modulates both venous capacitance and arterial resistance through selective actions on different alpha-2 adrenergic receptor subtypes.[10][11]

-

Venous α2B Adrenergic Receptor Agonism: Peripherally, this compound acts as an agonist on α2B adrenergic receptors located on venous smooth muscle.[10][11] This stimulation causes venoconstriction, which reduces venous capacitance and increases venous return to the heart (cardiac preload).[9][12] This action effectively mobilizes the unstressed blood volume, increasing stroke volume and, consequently, cardiac output.[7][13]

-

Central α2A Adrenergic Receptor Agonism: Centrally, this compound acts on α2A adrenergic receptors.[10][14] This leads to a reduction in sympathetic outflow from the central nervous system (sympatholytic effect), resulting in mild arterial vasodilation and a decrease in systemic vascular resistance (cardiac afterload).[4][10] This effect enhances tissue perfusion and prevents the excessive afterload that can be detrimental in shock states.[7]

Crucially, this compound does not act on beta-adrenergic receptors, which mitigates the risk of cardiac arrhythmias often associated with other resuscitative agents.[3][7]

Preclinical Development

This compound's efficacy and safety were extensively evaluated in multiple animal models of hemorrhagic shock.

Hemorrhagic Shock Model: General Protocol

A common experimental workflow was used across different animal models (rat, rabbit, swine) to induce hemorrhagic shock and test the resuscitative effects of this compound.

Experimental Protocol: Animals (e.g., male Sprague-Dawley rats, New Zealand rabbits) are anesthetized. The femoral artery and vein are cannulated for blood pressure monitoring, blood withdrawal, and drug infusion. Hemorrhagic shock is induced by withdrawing a specific percentage of the total estimated blood volume over a set period until a target mean arterial pressure (MAP) is reached and maintained. Following the shock period, resuscitation is initiated with an infusion of the test agent (e.g., this compound citrate 0.01-0.02 mg/kg) or a control solution (e.g., normal saline, Ringer's lactate). Hemodynamic parameters, blood gases, and lactate levels are monitored throughout the experiment.[15][16]

Summary of Preclinical Efficacy Data

This compound consistently demonstrated superior resuscitative effects compared to standard fluids across various animal models.

| Species | Model | Key Findings | Reference(s) |

| Rat | Hemorrhagic Shock | - Required less norepinephrine to maintain target MAP.[2] - Blood lactate levels were significantly lower (1.65 mmol/L vs 4.10 mmol/L in control) one hour after resuscitation.[2] - Improved survival time compared to hypertonic saline.[17] | [2][17] |

| Rabbit | Uncontrolled Hemorrhagic Shock | - Required significantly less fluid volume to maintain target MAP compared to control (133.60 mL vs 207.82 mL).[18] | [18] |

| Swine | Hemorrhagic Shock | - Reached target MAP significantly faster than control (7.10 min vs 36.88 min).[16] - Required significantly lower total fluid volume.[16] - 24-hour survival was 100% in the this compound group vs 30% in the control group.[16] | [16] |

Pharmacokinetic Studies

Pharmacokinetic profiles were established in several species, showing a large volume of distribution and rapid elimination.

| Species | Dose & Route | Key PK Parameters (Median) | Reference(s) |

| Dog | 1.0 mg/kg IV bolus | - Ke: 4.9 h⁻¹ - Vc: 328.4 L - Vp: 1000.6 L | [7][9][14] |

| Human | 0.005-0.10 mg/kg IV infusion | - Ke: 4.1 h⁻¹ - V: 29.5 L - t½: 0.55 h | [1][5][19] |

Clinical Development

This compound has progressed through Phase I, II, and III clinical trials, confirming its safety and efficacy in humans.

Phase I Clinical Trial

Protocol: A randomized, double-blind, placebo-controlled study was conducted in healthy male volunteers. Subjects received intravenous infusions of this compound citrate in doses ranging from 0.005 to 0.10 mg/kg over 60 minutes.[5]

Results: this compound was found to be safe and well-tolerated. Adverse events were only noted at a dose ten times the therapeutic dose (0.10 mg/kg), were mild, and resolved without intervention.[2]

Phase II Clinical Trial (NCT04056065)

Protocol: A prospective, multicenter, randomized, controlled study in patients (n=50) aged 18-70 with hypovolemic shock (Systolic Blood Pressure [SBP] ≤ 90 mmHg). Patients were randomized 1:1 to receive either this compound (0.01 mg/kg in 100 mL saline over 1 hour) plus standard of care (SOC), or saline plus SOC.[8][20]

Results: The trial confirmed this compound's safety, with no drug-related adverse events. Efficacy was demonstrated through statistically significant improvements in key markers compared to the control group.[7][21]

| Parameter | This compound Group | Control Group | p-value | Reference(s) |

| Blood Pressure | Significant Improvement | Less Improvement | <0.0001 | [7][21] |

| Blood Lactate | Significant Reduction | Less Reduction | 0.0012 | [7][21] |

| Base Deficit | Significant Improvement | Less Improvement | <0.0001 | [7][21] |

| Vasopressor Requirement (48h) | 3.12 mg (mean) | 9.39 mg (mean) | - | [8] |

| 28-day Mortality | 0/23 | 2/22 | - | [8] |

Phase III Clinical Trial (NCT04045327)

Protocol: A prospective, multicenter, randomized, double-blind, placebo-controlled study in 105 patients with hypovolemic shock (SBP ≤ 90 mmHg, lactate ≥ 2 mmol/L). Patients were randomized 2:1 to receive this compound (0.01 mg/kg) plus SOC (n=71) or saline plus SOC (n=34). The primary objectives were to determine changes in SBP, diastolic blood pressure (DBP), blood lactate, and base deficit through 48 hours.[4][22][23]

Results: The Phase III study confirmed the safety and efficacy findings of the Phase II trial. Patients in the this compound group showed significant improvements in blood pressure and shock index, a greater reduction in blood lactate levels, and improved base deficit. The study reported an 8.8% absolute reduction in 28-day all-cause mortality in the this compound group compared to the control group.[22][24]

Conclusion

The journey of this compound from its initial synthesis as a potential antihypertensive to its current status as an approved resuscitative agent for hypovolemic shock is a testament to scientific perseverance and serendipity. Its unique dual mechanism of action, which enhances cardiac output and tissue perfusion without the common drawbacks of traditional vasopressors, offers a significant advancement in critical care medicine. Robust preclinical data and successful Phase II and III clinical trials have established a strong foundation of evidence for its safety and efficacy. This compound (Lyfaquin®) is currently approved for use in India, with further clinical development underway for approvals in the United States and Europe. This molecule stands as a promising new tool in the armamentarium against life-threatening circulatory shock.

References

- 1. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound citrate in a dog model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of this compound citrate in a dog model [ouci.dntb.gov.ua]

- 11. rfppl.co.in [rfppl.co.in]

- 12. The mechanism of alpha2-adrenergic inhibition of sympathetic ganglionic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evolutionary Unmasking Resuscitative Therapeutics Potential of this compound Citrate in Hypovolemic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Centhaquine Restores Renal Blood Flow and Protects Tissue Damage After Hemorrhagic Shock and Renal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 19. Portico [access.portico.org]

- 20. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. clinicaltrial.be [clinicaltrial.be]

- 22. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A multicentric, randomized, controlled phase III study of centhaquine (Lyfaquin ® ) as a resuscitative agent in hypovolemic shock patients - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Centhaquin in the Cardiovascular System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centhaquin is a novel, first-in-class resuscitative agent for the management of hypovolemic shock.[1][2][3] Its unique mechanism of action in the cardiovascular system sets it apart from traditional vasopressors, offering a potential new therapeutic strategy for patients experiencing significant blood or fluid loss.[4][5] This technical guide provides a comprehensive overview of the molecular targets of this compound, its downstream signaling pathways, and the experimental evidence supporting its cardiovascular effects.

Primary Molecular Targets: Alpha-2 Adrenergic Receptors

The primary molecular targets of this compound in the cardiovascular system are the α2-adrenergic receptors (α2-ARs), a class of G protein-coupled receptors.[1][2][4] Specifically, this compound exhibits a dual-action mechanism by interacting with two subtypes: α2B-adrenergic receptors in the periphery and α2A-adrenergic receptors in the central nervous system.[1][3]

Peripherally Located α2B-Adrenergic Receptors

This compound acts as an agonist at α2B-adrenergic receptors, which are abundantly expressed on venous smooth muscle cells.[5][6] Activation of these receptors leads to constriction of the veins (venoconstriction).[1][3] This action is crucial for its resuscitative effect, as it mobilizes the significant volume of blood pooled in the venous system, thereby increasing venous return to the heart.[6][7] The increased venous return subsequently enhances cardiac preload, leading to a greater stroke volume and cardiac output.[6][7]

Centrally Acting α2A-Adrenergic Receptors

In the central nervous system, this compound stimulates α2A-adrenergic receptors.[1][3] This central action results in a sympatholytic effect, reducing the overall sympathetic outflow from the brain.[1][3] The decreased sympathetic drive leads to arterial vasodilation, which in turn reduces systemic vascular resistance (afterload).[1][3] This reduction in afterload, combined with the increased cardiac output from peripheral α2B-adrenergic receptor stimulation, contributes to improved tissue perfusion.[1][3]

Quantitative Data on Molecular Interactions

Despite extensive review of the available scientific literature, specific quantitative data on the binding affinities (Ki or Kd values) and functional potencies (EC50 or Emax values) of this compound for α2A and α2B adrenergic receptors are not publicly available. This information is likely proprietary to the manufacturer. The following table summarizes the qualitative effects and physiological outcomes observed in preclinical and clinical studies.

| Molecular Target | Action | Downstream Effect | Cardiovascular Outcome | Reference |

| α2B-Adrenergic Receptor (Peripheral) | Agonist | Venous Constriction | Increased Venous Return, Increased Cardiac Preload, Increased Stroke Volume, Increased Cardiac Output | [1][3][6] |

| α2A-Adrenergic Receptor (Central) | Agonist | Decreased Sympathetic Outflow | Arterial Vasodilation, Decreased Systemic Vascular Resistance (Afterload), Improved Tissue Perfusion | [1][3] |

Signaling Pathways

The interaction of this compound with its molecular targets initiates specific intracellular signaling cascades.

α2B-Adrenergic Receptor Signaling

The α2B-adrenergic receptor is primarily coupled to the Gi/Go family of G proteins. Upon agonist binding by this compound, the following signaling pathway is activated:

Caption: this compound activates α2B-AR, leading to Gi/Go protein-mediated inhibition of adenylyl cyclase and subsequent venoconstriction.

Central α2A-Adrenergic Receptor Signaling

The central activation of α2A-adrenergic receptors by this compound also involves Gi protein coupling, leading to a decrease in sympathetic neuronal firing.

Caption: Central α2A-AR activation by this compound inhibits sympathetic neurons, reducing norepinephrine release and causing arterial vasodilation.

Experimental Protocols

Detailed experimental protocols for the in-vitro characterization of this compound's binding and functional activity at its molecular targets are not available in the public domain. However, based on standard pharmacological practices for studying G protein-coupled receptors, the following experimental workflows would be employed.

Radioligand Binding Assay (Hypothetical Workflow)

This assay would be used to determine the binding affinity (Ki) of this compound for α2A and α2B adrenergic receptors.

Caption: Hypothetical workflow for a radioligand binding assay to determine this compound's affinity for α2-adrenergic receptors.

GTPγS Binding Assay (Hypothetical Workflow)

This functional assay would measure the ability of this compound to activate G proteins coupled to α2A and α2B adrenergic receptors, providing its potency (EC50) and efficacy (Emax).

Caption: Hypothetical workflow for a GTPγS binding assay to determine this compound's functional activity at α2-adrenergic receptors.

Conclusion

This compound's unique dual-acting mechanism on peripheral α2B and central α2A adrenergic receptors provides a novel approach to the management of hypovolemic shock. By simultaneously increasing venous return and reducing systemic vascular resistance, it effectively improves cardiac output and tissue perfusion. While the precise quantitative pharmacology of this compound at its molecular targets is not publicly available, the consistent preclinical and clinical findings strongly support its mechanism of action. Further research and disclosure of in-vitro pharmacological data would provide a more complete understanding of this promising resuscitative agent.

References

- 1. researchgate.net [researchgate.net]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Portico [access.portico.org]

- 4. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Centhaquine Increases Stroke Volume and Cardiac Output in Patients with Hypovolemic Shock | MDPI [mdpi.com]

Centhaquin: A Technical Deep Dive into its Effects on Venous Return and Cardiac Output

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centhaquin is a novel, first-in-class resuscitative agent demonstrating significant potential in the management of hypovolemic shock. Its unique mechanism of action, targeting both central and peripheral adrenergic receptors, distinguishes it from traditional vasopressors. This technical guide provides an in-depth analysis of this compound's effects on venous return and cardiac output, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its signaling pathways. The compiled evidence underscores this compound's ability to enhance cardiovascular function in shock states, offering a promising therapeutic strategy.

Core Mechanism of Action

This compound's primary resuscitative effect stems from its dual action on the adrenergic system.[1] It selectively activates α2B-adrenergic receptors in the venous circulation and α2A-adrenergic receptors centrally.[1][2][3] This dual agonism leads to:

-

Increased Venous Return: Stimulation of peripheral α2B-adrenergic receptors induces venoconstriction.[4][5][6] Given that approximately 70% of the total blood volume resides in the venous system, this action effectively mobilizes the unstressed blood volume, converting it to stressed volume.[1] This mobilization significantly increases venous return to the heart.[2][6]

-

Enhanced Cardiac Output: The augmented venous return increases cardiac preload, which, in turn, enhances stroke volume and consequently cardiac output.[5][7][8]

-

Reduced Systemic Vascular Resistance: Centrally, this compound's agonism at α2A-adrenergic receptors leads to a reduction in sympathetic outflow from the brain.[1][2][9] This sympatholytic effect results in mild arterial vasodilation, decreasing systemic vascular resistance and afterload, which further improves tissue perfusion.[10][7][9]

Unlike conventional vasopressors that primarily induce arterial constriction and can compromise microcirculation, this compound's mechanism focuses on optimizing venous return while preserving or even improving tissue blood flow.[3][4]

Signaling Pathway and Physiological Effect

The signaling cascade initiated by this compound's interaction with adrenergic receptors culminates in improved hemodynamic stability. The following diagram illustrates this pathway.

Caption: this compound's dual-action signaling pathway.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative outcomes observed in various studies investigating this compound's efficacy.

Table 1: Hemodynamic Effects in Animal Models of Hemorrhagic Shock

| Animal Model | This compound Dose | Key Findings | Reference |

| Swine | 0.015 mg/kg | - Time to reach target Mean Aortic Pressure: 7.10 ± 0.97 min (vs. 36.88 ± 3.26 min for control)- 24-hour survival: 100% (vs. 30% for control) | [11] |

| Rats | Not specified | - Reduced blood lactate levels at 1 hour: 1.65 mmol/L (vs. 4.10 mmol/L for control) | [4] |

| Swine | Not specified | - Significantly increased stroke volume, leading to increased cardiac output and mean arterial pressure. | [8] |

| Rats | 0.006 to 0.05 mg/kg | - Significantly decreased blood lactate, increased mean arterial pressure, pulse pressure, and cardiac output. | [12] |

Table 2: Efficacy in Human Hypovolemic Shock Patients (Phase II & III Trials)

| Parameter | Centhaquine Group (0.01 mg/kg) | Control Group (Saline) | p-value | Reference |

| Stroke Volume (mL) | [8] | |||

| Baseline | 63.36 ± 4.06 | - | - | |

| 60 min | 78.07 ± 4.98 (Δ23.2%) | - | 0.0084 | |

| 120 min | 83.51 ± 3.78 (Δ31.8%) | - | 0.0002 | |

| 300 min | 89.18 ± 3.71 (Δ40.74%) | - | <0.0001 | |

| Blood Lactate (mmol/L) on Day 3 | Lower by 1.75 ± 1.07 mmol/l | - | Not specified | [2] |

| Total Vasopressors (mg) in 48h | 3.12 ± 2.18 | 9.39 ± 4.28 | Not specified | [2] |

| 28-Day All-Cause Mortality | 8.8% absolute reduction | - | Not specified | [13] |

| ARDS Improvement (Day 1 to 3) | Significant Improvement | Minor Improvement | 0.0449 | [13] |

| MODS Score (Day 3 to 7) | Improved from 1.367 to 0.8182 | Worsened from 1.138 to 1.727 | Not specified | [13] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols from key studies.

Swine Model of Hemorrhagic Shock

-

Objective: To investigate if this compound improves 24-hour survival and reduces the required volume of resuscitation fluids.[11]

-

Animal Model: Twenty-five pigs were instrumented for hemodynamic monitoring.[11]

-

Experimental Groups:

-

Procedure:

-

Primary Endpoints: 24-hour survival and total volume of resuscitation fluids required.[11]

Caption: Swine hemorrhagic shock experimental workflow.

Human Phase II/III Clinical Trials for Hypovolemic Shock

-

Objective: To evaluate the safety and efficacy of centhaquine in patients with hypovolemic shock.[2][13]

-

Study Design: Prospective, multicentric, randomized, controlled trials.[2][13]

-

Patient Population: Adults (18-70 years) with hypovolemic shock and systolic blood pressure ≤ 90 mmHg.[2]

-

Experimental Groups:

-

Procedure:

-

Efficacy Assessment:

Caption: Human clinical trial workflow for hypovolemic shock.

Conclusion

This compound presents a paradigm shift in the resuscitation of hypovolemic shock. By targeting the venous system to enhance cardiac output while simultaneously reducing afterload through central sympatholysis, it addresses the core pathophysiological derangements of shock. The quantitative data from both preclinical and clinical studies consistently demonstrate its ability to improve hemodynamic parameters, reduce the need for supportive therapies, and improve survival outcomes. The detailed experimental protocols provided herein offer a framework for further research into this promising therapeutic agent. For drug development professionals, this compound represents a validated target and a novel mechanistic approach with significant clinical potential.

References

- 1. Portico [access.portico.org]

- 2. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolutionary Unmasking Resuscitative Therapeutics Potential of this compound Citrate in Hypovolemic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Study to Assess the Safety and Efficacy of Centhaquine in Hypovolemic Shock Patients | Clinical Research Trial Listing [centerwatch.com]

- 8. Centhaquine Increases Stroke Volume and Cardiac Output in Patients with Hypovolemic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Centhaquine Citrate – A Composite Perspective in Managing Refractory Hemorrhagic Shock in Non-identical Etiologies - Journal of Cardiac Critical Care TSS [jcardcritcare.org]

- 10. kauveryhospital.com [kauveryhospital.com]

- 11. This compound improves survival in a swine model of hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. medrxiv.org [medrxiv.org]

The Role of Centhaquin in Improving Tissue Perfusion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemorrhagic shock, a life-threatening condition characterized by severe blood loss and inadequate tissue perfusion, remains a significant challenge in critical care medicine. Traditional resuscitation strategies, while essential, often have limitations. Centhaquin (also known as Lyfaquin®), a novel resuscitative agent, has emerged as a promising therapeutic intervention to improve hemodynamic stability and restore tissue perfusion in patients with hypovolemic shock. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and quantitative outcomes associated with this compound's role in enhancing tissue perfusion.

Mechanism of Action

This compound exerts its beneficial effects through a dual mechanism of action, primarily targeting alpha-2 adrenergic receptors. This targeted approach allows for a balanced modulation of the cardiovascular system, leading to improved cardiac output and enhanced blood flow to vital organs.[1][2][3]

-

Peripheral α2B Adrenergic Receptor Agonism: In the peripheral venous circulation, this compound acts as an agonist at α2B adrenergic receptors.[1][3][4] This stimulation induces venoconstriction, which increases venous return to the heart.[1][3][4] The augmented preload leads to an increase in stroke volume and subsequently, cardiac output, a critical factor in restoring systemic blood flow.[1][2][5] This action effectively converts unstressed blood volume into stressed volume, improving overall circulation.[2]

-

Central α2A Adrenergic Receptor Agonism: Centrally, this compound stimulates α2A adrenergic receptors.[1][2][3] This action leads to a reduction in sympathetic outflow from the central nervous system, resulting in arterial dilatation and a decrease in systemic vascular resistance.[1][2][3] This reduction in afterload, combined with the increased cardiac output, ensures improved tissue blood perfusion without the excessive vasoconstriction that can be detrimental in shock states.[1][2]

This unique combination of peripheral venoconstriction and central sympatholysis distinguishes this compound from traditional vasopressors, which often increase arterial resistance and can compromise microcirculatory blood flow.[6]

Signaling Pathways

The activation of α2A and α2B adrenergic receptors by this compound initiates distinct downstream signaling cascades. These receptors are G-protein coupled receptors (GPCRs), and their activation modulates the activity of intracellular second messengers.

Caption: Signaling pathways of this compound's dual mechanism of action.

Quantitative Data Presentation

The efficacy of this compound in improving tissue perfusion has been demonstrated in numerous preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Hemodynamic and Metabolic Parameters in a Rat Model of Hemorrhagic Shock

| Parameter | Control (Lactated Ringer's) | This compound (0.05 mg/kg) |

| Mean Arterial Pressure (MAP) | ↓ 29% from baseline | ↑ 59% from baseline |

| Cardiac Output (CO) | ↓ 28% from baseline | ↑ 180% from baseline |

| Systemic Vascular Resistance | ↓ 6% from baseline | ↓ 41% from baseline |

| Blood Lactate (mmol/L) at 60 min | 10.20 ± 0.61 | 4.08 ± 0.28 |

| Survival Time (minutes) | 78 ± 10 | 387 ± 39 |

Data sourced from a study in a rat model of hemorrhagic shock.[7]

Table 2: Resuscitation Outcomes in a Swine Model of Hemorrhagic Shock

| Parameter | Control (Vehicle) | This compound (0.015 mg/kg) |

| Time to Target MAP (minutes) | 36.88 ± 3.26 | 7.10 ± 0.97 |

| Total Fluids Required (mL) | Significantly higher | Significantly lower |

| 24-hour Survival | 3 out of 10 | 10 out of 10 |

Data sourced from a study in a swine model of hemorrhagic shock.[8]

Table 3: Clinical Outcomes in a Phase III Study of Hypovolemic Shock Patients

| Parameter | Control (Saline) | This compound (0.01 mg/kg) |

| Change in Systolic BP (baseline to 48h) | 25.4% increase | 39.5% increase |

| Blood Lactate Improvement (Day 3) | - | Lower by 1.75 ± 1.07 mmol/L |

| Base Deficit Improvement | 43.7% of patients | 69.8% of patients |

| Total Vasopressor Requirement (first 48h) | 9.39 ± 4.28 mg | 3.12 ± 2.18 mg |

| 28-day All-Cause Mortality | - | 8.8% absolute reduction |

Data sourced from a multicentric, randomized, controlled trial in hypovolemic shock patients.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the evaluation of this compound.

Preclinical Model: Rat Hemorrhagic Shock

A commonly used model to assess the efficacy of resuscitative agents.

Caption: Experimental workflow for the rat hemorrhagic shock model.

Methodology Details:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. Catheters are surgically placed in the femoral artery for continuous blood pressure monitoring and blood withdrawal, and in the femoral vein for drug and fluid administration.

-

Induction of Hemorrhagic Shock: A fixed volume of blood is withdrawn, or blood is withdrawn to achieve and maintain a target Mean Arterial Pressure (MAP) of 35-40 mmHg for a specified duration (e.g., 30 minutes) to induce a state of shock.[7]

-

Resuscitation: Animals are randomized to receive either a control resuscitation fluid (e.g., Lactated Ringer's solution) or this compound at a specific dose mixed with the resuscitation fluid.

-

Monitoring: Hemodynamic parameters are continuously recorded. Arterial blood samples are collected at baseline, after hemorrhage, and at various time points post-resuscitation to measure blood gases, lactate, and other metabolic markers. Survival is monitored over a defined period.

Clinical Trial: Human Hypovolemic Shock

Phase II and III clinical trials have been conducted to evaluate the safety and efficacy of this compound in patients with hypovolemic shock.

Caption: Workflow for a randomized controlled clinical trial of this compound.

Methodology Details:

-

Patient Population: Patients aged 18 years and older diagnosed with hypovolemic shock, typically defined by a systolic blood pressure of ≤ 90 mmHg, are enrolled.[1][6]

-

Study Design: A multicentric, randomized, double-blind, placebo-controlled design is often employed.[1]

-

Intervention: Patients are randomized to receive either this compound (typically 0.01 mg/kg) as an intravenous infusion in normal saline over one hour, in addition to the standard of care, or a placebo (normal saline infusion) plus standard of care.[1][9]

-

Standard of Care: All patients receive the best available standard of care, which may include fluid resuscitation, blood products, and vasopressors as clinically indicated.[1][6]

-

Endpoints: Primary endpoints typically include changes in hemodynamic parameters (systolic and diastolic blood pressure) and markers of tissue perfusion (blood lactate levels and base deficit). Secondary endpoints may include the total requirement for vasopressors, duration of hospital stay, and 28-day all-cause mortality.[1]

Conclusion